Cas no 89819-63-6 (5-Hydroxy-3-(4-pyridyl)isoxazole)
5-Hydroxy-3-(4-pyridyl)isoxazole Chemical and Physical Properties
Names and Identifiers
-
- 5-Isoxazolol,3-(4-pyridinyl)-
- 3-(4-Pyridinyl)-1,2-oxazol-5-ol
- 5-Isoxazolol,3-(4-pyridinyl)-(9CI)
- 5-Hydroxy-3-(4-pyridyl)isoxazole
- 3-(pyridin-4-yl)isoxazol-5-ol
- OC1=CC(=NO1)C1=CC=NC=C1
- 3-(Pyridin-4-yl)-1,2-oxazol-5-ol
- SY122699
- AC7166
- SCHEMBL9068926
- MFCD04000271
- 89819-63-6
- AKOS027418681
- 3-(4-pyridyl)isoxazol-5-ol
- 3-pyridin-4-yl-2H-1,2-oxazol-5-one
-
- MDL: MFCD04000271
- Inchi: 1S/C8H6N2O2/c11-8-5-7(10-12-8)6-1-3-9-4-2-6/h1-5,10H
- InChI Key: NZGDVZVLTIYEQM-UHFFFAOYSA-N
- SMILES: O1C(C=C(C2C=CN=CC=2)N1)=O
Computed Properties
- Exact Mass: 162.043
- Monoisotopic Mass: 162.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.2
- XLogP3: 0.9
5-Hydroxy-3-(4-pyridyl)isoxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM120066-1g |
5-Hydroxy-3-(4-pyridyl)isoxazole |
89819-63-6 | 95% | 1g |
$536 | 2021-08-06 | |
| Chemenu | CM120066-1g |
5-Hydroxy-3-(4-pyridyl)isoxazole |
89819-63-6 | 95% | 1g |
$855 | 2024-07-21 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY122699-1g |
5-Hydroxy-3-(4-pyridyl)isoxazole |
89819-63-6 | ≥95% | 1g |
¥5500.00 | 2025-04-12 | |
| eNovation Chemicals LLC | D698071-1g |
5-Hydroxy-3-(4-pyridyl)isoxazole |
89819-63-6 | 95% | 1g |
$715 | 2024-07-20 | |
| abcr | AB419722-1 g |
3-(Pyridin-4-yl)-1,2-oxazol-5-ol |
89819-63-6 | 1g |
€542.30 | 2023-06-16 | ||
| abcr | AB419722-5 g |
3-(Pyridin-4-yl)-1,2-oxazol-5-ol |
89819-63-6 | 5g |
€947.00 | 2023-06-16 | ||
| abcr | AB419722-10 g |
3-(Pyridin-4-yl)-1,2-oxazol-5-ol |
89819-63-6 | 10g |
€1330.40 | 2023-06-16 | ||
| abcr | AB419722-1g |
3-(Pyridin-4-yl)-1,2-oxazol-5-ol; . |
89819-63-6 | 1g |
€542.30 | 2025-04-15 | ||
| abcr | AB419722-5g |
3-(Pyridin-4-yl)-1,2-oxazol-5-ol; . |
89819-63-6 | 5g |
€947.00 | 2025-04-15 | ||
| abcr | AB419722-10g |
3-(Pyridin-4-yl)-1,2-oxazol-5-ol; . |
89819-63-6 | 10g |
€1330.40 | 2025-04-15 |
5-Hydroxy-3-(4-pyridyl)isoxazole Suppliers
5-Hydroxy-3-(4-pyridyl)isoxazole Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 5-Hydroxy-3-(4-pyridyl)isoxazole
Recent Advances in the Study of 5-Hydroxy-3-(4-pyridyl)isoxazole (CAS: 89819-63-6)
The compound 5-Hydroxy-3-(4-pyridyl)isoxazole (CAS: 89819-63-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The information presented herein is derived from peer-reviewed journal articles, conference proceedings, and industry reports published within the last two years.
Recent studies have highlighted the role of 5-Hydroxy-3-(4-pyridyl)isoxazole as a versatile scaffold in drug discovery. Its isoxazole core, coupled with the pyridyl and hydroxy functional groups, allows for diverse chemical modifications, making it an attractive candidate for the development of novel bioactive molecules. Researchers have successfully synthesized derivatives of this compound, demonstrating enhanced binding affinities to various biological targets, including enzymes and receptors implicated in inflammatory and neurological disorders.
One of the most promising applications of 5-Hydroxy-3-(4-pyridyl)isoxazole lies in its potential as an anti-inflammatory agent. In vitro and in vivo studies have shown that certain derivatives exhibit potent inhibitory effects on pro-inflammatory cytokines, such as TNF-α and IL-6. These findings suggest that the compound could serve as a lead structure for the development of new anti-inflammatory drugs, particularly for conditions like rheumatoid arthritis and inflammatory bowel disease.
Additionally, recent investigations have explored the compound's neuroprotective properties. Preliminary data indicate that 5-Hydroxy-3-(4-pyridyl)isoxazole derivatives can modulate neurotransmitter systems, including the glutamatergic and GABAergic pathways. This modulation has been linked to potential therapeutic benefits in neurodegenerative diseases, such as Alzheimer's and Parkinson's. However, further studies are required to elucidate the precise mechanisms of action and optimize the pharmacokinetic profiles of these derivatives.
From a synthetic chemistry perspective, advancements have been made in the efficient and scalable production of 5-Hydroxy-3-(4-pyridyl)isoxazole. Novel catalytic methods and green chemistry approaches have been employed to improve yield and reduce environmental impact. These developments are critical for facilitating large-scale production and enabling further preclinical and clinical evaluations.
In conclusion, 5-Hydroxy-3-(4-pyridyl)isoxazole (CAS: 89819-63-6) represents a promising scaffold in medicinal chemistry, with demonstrated potential in anti-inflammatory and neuroprotective applications. Continued research efforts are expected to uncover additional therapeutic uses and optimize its pharmacological properties. The compound's versatility and efficacy underscore its value as a focal point in future drug discovery initiatives.
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